14,15-dehydro Leukotriene B4

Inflammation GPCR Pharmacology Receptor Binding

14,15-Dehydro Leukotriene B4 (14,15-dehydro LTB4) is a synthetically derived, unsaturated analog of the pro-inflammatory eicosanoid Leukotriene B4 (LTB4). It functions as an antagonist at LTB4 receptors, exhibiting distinct and quantifiable differential binding properties between the BLT1 and BLT2 receptor subtypes.

Molecular Formula C20H30O4
Molecular Weight 334.4 g/mol
CAS No. 114616-11-4
Cat. No. B048610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14,15-dehydro Leukotriene B4
CAS114616-11-4
Synonyms14,15-dehydro LTB4
Molecular FormulaC20H30O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCCCCC#CCC(C=CC=CC=CC(CCCC(=O)O)O)O
InChIInChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h7-8,10-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,14-10+,15-11-/t18-,19-/m1/s1
InChIKeyPRCVOEPTHWOJMX-CHHAPGPYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥97%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





14,15-Dehydro Leukotriene B4 (CAS 114616-11-4): A LTB4 Receptor Antagonist with Quantified BLT1/BLT2 Selectivity for Inflammation Research Procurement


14,15-Dehydro Leukotriene B4 (14,15-dehydro LTB4) is a synthetically derived, unsaturated analog of the pro-inflammatory eicosanoid Leukotriene B4 (LTB4). It functions as an antagonist at LTB4 receptors, exhibiting distinct and quantifiable differential binding properties between the BLT1 and BLT2 receptor subtypes . Its systematic IUPAC name is (5S,6Z,8E,10E,12R)-5,12-dihydroxyicosa-6,8,10-trien-14-ynoic acid [1], reflecting a structural modification—a triple bond between carbons 14 and 15—that is critical for its unique pharmacological profile [2].

Procurement Rationale for 14,15-Dehydro Leukotriene B4 (114616-11-4): Why Other LTB4 Analogs Are Not Equivalent Substitutes


The biological actions of Leukotriene B4 are mediated through at least two distinct G protein-coupled receptors: BLT1 (high affinity) and BLT2 (low affinity) [1]. The cellular expression and signaling outcomes of these receptors are divergent and often tissue-specific, meaning the precise pharmacological profile of a tool compound directly determines experimental interpretation. Generic substitution of one LTB4 analog or antagonist for another is scientifically invalid due to dramatic and quantifiable differences in receptor subtype selectivity and functional potency. For example, while some compounds may bind both receptors with similar affinity or even function as agonists, 14,15-dehydro LTB4 possesses a defined antagonist profile with a quantifiable ~17.5-fold binding preference for BLT1 over BLT2 . This specific selectivity window is not a general property of all LTB4 analogs and is essential for dissecting BLT1-mediated vs. BLT2-mediated pathways [2].

Quantified Differentiators: Head-to-Head Binding and Functional Data for 14,15-Dehydro Leukotriene B4 vs. Key Comparators


BLT1 vs. BLT2 Receptor Binding Affinity: 17.5-Fold Selectivity of 14,15-Dehydro LTB4

14,15-Dehydro LTB4 binds to the human BLT1 receptor with a Ki of 27 nM, demonstrating a 17.5-fold higher affinity compared to its binding to the human BLT2 receptor (Ki = 473 nM) . This contrasts with the natural agonist LTB4, which also has a higher affinity for BLT1 but exhibits a different functional outcome (agonist vs. antagonist) [1]. Furthermore, this selectivity profile differs from other antagonists like U-75302, which is highly BLT1-specific with negligible BLT2 binding , and from the dual antagonist profile of compounds like ZK 158252 [2].

Inflammation GPCR Pharmacology Receptor Binding

Antagonist Functional Activity: Inhibition of LTB4-Induced Lysozyme Release with Quantified IC50

In a functional assay using rat polymorphonuclear leukocytes, 14,15-dehydro LTB4 inhibited LTB4-induced lysozyme release with an IC50 of 1 µM [1][2]. This demonstrates its capacity to act as a functional antagonist at endogenous receptors in primary cells. While the endogenous agonist LTB4 potently stimulates this release, 14,15-dehydro LTB4 effectively blocks it at a defined concentration. This contrasts with the pure agonist activity of LTB4 and the varied potencies of other antagonists; for instance, the BLT1-specific antagonist CP-105696 inhibits LTB4 binding to human neutrophils with an IC50 of 5.6 nM and chemotaxis with an IC50 of 5.2 nM , showcasing a different potency profile suitable for distinct experimental needs.

Neutrophil Biology Enzyme Release Assay Functional Antagonism

Differential Affinity for Cloned LTB4 Receptor Subtypes: Selectivity for LTB4-R1 over LTB4-R2

In a study characterizing a novel, cloned hepatointestinal LTB4 receptor (LTB4-R2), 14,15-dehydro LTB4 was shown to have high affinity for the classic LTB4-R1 (BLT1) but did not exhibit significant binding affinity for LTB4-R2 [1]. This was in contrast to LTB5 and 20-hydroxy-LTB4, which showed high affinity for LTB4-R2, and to the natural agonist LTB4, which binds both [1]. This selectivity profile is shared by two other antagonists, LTB4-3-aminopropylamide and U-75302, but the specific structural basis of 14,15-dehydro LTB4's interaction provides a distinct chemical scaffold for exploring this receptor dichotomy.

Receptor Cloning Selectivity Profiling Signal Transduction

Structural Basis for Antagonism: Triple Bond Introduction Alters Pharmacophore and Converts Agonist to Antagonist

A systematic structure-activity relationship (SAR) study of LTB4 and eight structural analogs on human neutrophils demonstrated that the introduction of a triple bond at the C14-C15 position, as in 14,15-dehydro LTB4, results in a complete loss of agonist activity and a transition to an antagonist profile [1]. This study showed that increasing unsaturation or introducing triple bonds in the C14-C20 region of the molecule led to a parallel and substantial loss of both biological activity (chemotaxis, enzyme release) and receptor binding capacity compared to the parent LTB4 molecule [1]. This is a fundamental chemical distinction that is not observed with other modifications, such as altering the C6 double bond geometry or the C12 hydroxyl chirality, which retain partial agonism [1].

Structure-Activity Relationship (SAR) Chemical Biology Molecular Pharmacology

Differential Impact on LTB4-Mediated Calcium Mobilization and cAMP Signaling in Recombinant Systems

In 293 cells co-expressing LTB4-R1 and LTB4-R2, 14,15-dehydro LTB4 functionally antagonized LTB4-induced intracellular calcium mobilization and the inhibition of forskolin-stimulated cAMP production [1]. This demonstrates its ability to block multiple downstream signaling pathways initiated by LTB4. While LTB4 acts as a potent agonist in both assays, 14,15-dehydro LTB4 specifically blocks these effects. This functional antagonism is a key differentiator from compounds that may bind but not functionally block the receptor, or that may have biased signaling properties. The precise IC50 or degree of inhibition for these specific pathways was not quantified in the provided source, but the qualitative functional antagonism was clearly established [1].

Signal Transduction Calcium Flux cAMP Assay

Validated Research Applications of 14,15-Dehydro Leukotriene B4 (114616-11-4) Based on Empirical Evidence


Pharmacological Dissection of BLT1- vs. BLT2-Mediated Neutrophil Functions

Based on its 17.5-fold selectivity for BLT1 over BLT2 and its defined IC50 of 1 µM for inhibiting lysozyme release [1], 14,15-dehydro LTB4 is ideally suited for experiments designed to parse the specific contribution of BLT1 to neutrophil effector functions, such as degranulation. By using this compound at micromolar concentrations, researchers can achieve significant BLT1 blockade while maintaining some BLT2 availability, allowing for a more nuanced interpretation of results compared to using a highly selective BLT1 antagonist (e.g., U-75302) or a dual antagonist [2].

Isoform-Specific Receptor Characterization in Gastrointestinal and Hepatic Tissues

The documented lack of affinity of 14,15-dehydro LTB4 for the LTB4-R2 receptor, which is highly expressed in liver, intestine, spleen, and kidney [3], makes this compound an essential tool for studying LTB4-R1-specific signaling in these tissues. This application is directly supported by the cloning and characterization study that identified this selectivity profile [3]. Using LTB4 or less selective antagonists would lead to confounding activation or blockade of LTB4-R2, making 14,15-dehydro LTB4 a critical reagent for clean, isoform-specific pharmacology.

Structure-Activity Relationship (SAR) Studies of Eicosanoid Antagonists

The direct evidence showing that the C14-C15 triple bond is the key structural feature converting LTB4 from an agonist to an antagonist [4] positions 14,15-dehydro LTB4 as a crucial reference compound in any SAR campaign aimed at developing novel LTB4 receptor modulators. It serves as a validated starting point for medicinal chemistry efforts to improve potency or alter selectivity, with a clear and quantifiable connection between a specific chemical modification and a profound functional switch [4].

In Vitro Models of Inflammation Requiring Defined Antagonism of Integrated LTB4 Signaling

For cell-based models where LTB4 elicits complex, multi-pathway responses (e.g., calcium flux and cAMP modulation), 14,15-dehydro LTB4 provides a validated means of blocking the integrated cellular response. Its demonstrated functional antagonism of both calcium mobilization and cAMP inhibition in recombinant systems [3] supports its use as a pan-blocker of LTB4-R1-mediated signaling. This is a more comprehensive approach than using compounds that may only block binding or a subset of downstream signals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 14,15-dehydro Leukotriene B4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.